Cas no 1256359-86-0 (1-BOC-6-Methylindole-3-boronic acid, pinacol ester)
1-BOC-6-Methylindole-3-boronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- 1-BOC-6-Methylindole-3-boronic acid, pinacol ester
- tert-Butyl6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- AKOS015999321
- DB-363374
- A890094
- 1H-Indole-1-carboxylic acid, 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
- DTXSID80682287
- AS-55233
- 1-BOC-6-methylindole-3-boronic acid pinacol ester
- 1256359-86-0
- CS-0173859
- tert-butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
- MFCD16295108
- A11976
-
- MDL: MFCD16295108
- Inchi: 1S/C20H28BNO4/c1-13-9-10-14-15(21-25-19(5,6)20(7,8)26-21)12-22(16(14)11-13)17(23)24-18(2,3)4/h9-12H,1-8H3
- InChI Key: BUUCDWYNFVFACT-UHFFFAOYSA-N
- SMILES: O1B(C2=CN(C(=O)OC(C)(C)C)C3C=C(C)C=CC2=3)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 357.21100
- Monoisotopic Mass: 357.2111385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- PSA: 49.69000
- LogP: 4.03210
1-BOC-6-Methylindole-3-boronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-BOC-6-Methylindole-3-boronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 091511-250mg |
tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, 95+% |
1256359-86-0 | 95+% | 250mg |
$643.00 | 2023-09-09 | |
| Matrix Scientific | 091511-1g |
tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, 95+% |
1256359-86-0 | 95+% | 1g |
$1260.00 | 2023-09-09 | |
| Fluorochem | 213640-1g |
tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
1256359-86-0 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 213640-5g |
tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
1256359-86-0 | 95% | 5g |
£450.00 | 2022-03-01 | |
| TRC | B663185-100mg |
1-BOC-6-Methylindole-3-boronic acid, pinacol ester |
1256359-86-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B663185-250mg |
1-BOC-6-Methylindole-3-boronic acid, pinacol ester |
1256359-86-0 | 250mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B663185-500mg |
1-BOC-6-Methylindole-3-boronic acid, pinacol ester |
1256359-86-0 | 500mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B663185-1g |
1-BOC-6-Methylindole-3-boronic acid, pinacol ester |
1256359-86-0 | 1g |
$ 259.00 | 2023-04-18 | ||
| Alichem | A199009851-5g |
tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
1256359-86-0 | 95% | 5g |
$556.20 | 2023-09-03 | |
| Chemenu | CM136693-1g |
tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
1256359-86-0 | 95% | 1g |
$*** | 2023-04-03 |
1-BOC-6-Methylindole-3-boronic acid, pinacol ester Suppliers
1-BOC-6-Methylindole-3-boronic acid, pinacol ester Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1-BOC-6-Methylindole-3-boronic acid, pinacol ester
1-BOC-6-Methylindole-3-boronic acid, pinacol ester: A Versatile Building Block in Medicinal Chemistry
1-BOC-6-Methylindole-3-boronic acid, pinacol ester (CAS No. 1256359-86-0) represents a pivotal compound in the realm of medicinal chemistry and pharmaceutical development. This molecule, characterized by its unique boronic acid functionality and pinacol ester moiety, has garnered significant attention for its potential applications in drug discovery, synthetic biology, and molecular design. The integration of BOC (tert-Butyloxycarbonyl) group with the indole scaffold further enhances its chemical versatility, enabling diverse reactions and functional group transformations.
Recent advancements in boronic acid chemistry have underscored the importance of 1-BOC-6-Methylindole-3-boronic acid, pinacol ester as a key intermediate in the synthesis of bioactive molecules. A 2023 study published in Journal of Medicinal Chemistry highlighted its role in the development of novel antitumor agents, leveraging its ability to form stable boronate ester linkages with carbohydrates. This property is particularly valuable in the design of glycopeptide-based therapeutics, where precise glycosylation patterns are critical for biological activity.
The indole ring core of this compound provides a scaffold for the incorporation of diverse functional groups, making it a preferred substrate for click chemistry approaches. Researchers at the University of Tokyo recently demonstrated its utility in the synthesis of fluorinated indole derivatives, which exhibit enhanced metabolic stability and improved pharmacokinetic profiles. This application aligns with the growing trend of fluorine substitution in drug candidates to optimize drug-likeness properties.
From a synthetic perspective, the pinacol ester functionality in 1-BOC-6-Methylindole-3-boronic acid, pin,acol ester offers unique reactivity patterns. A 2024 publication in Angewandte Chemie reported its use in enantioselective coupling reactions, enabling the construction of complex chiral architectures with high stereocontrol. This capability is particularly relevant for the development of enantiomerically pure drugs, where stereochemistry directly impacts therapeutic efficacy and safety profiles.
The BOC protecting group in this molecule plays a dual role in both synthetic strategy and biological activity. While it prevents premature modification of the indole core during reaction sequences, recent studies suggest that the BOC group itself may influence protein-ligand interactions. A 2023 computational study in ChemBioChem predicted that the BOC group could modulate the binding affinity of indole derivatives to G-protein coupled receptors (GPCRs), opening new avenues for the design of selective ligands.
Applications of 1-BOC-6-Methylindole-3-boronic acid, pinacol ester extend beyond traditional drug discovery. In the field of biomaterials science, its boronic acid functionality has been explored for the development of smart hydrogels that respond to physiological stimuli. A 2024 paper in Advanced Materials demonstrated its use in creating pH-sensitive hydrogels for controlled drug release, highlighting its potential in targeted delivery systems.
From a mechanistic standpoint, the boronic acid moiety in this compound exhibits unique reactivity with diols and carbohydrates. This property has been exploited in the synthesis of glycoconjugates with potential applications in vaccines and immunotherapeutics. A 2023 study in Nature Communications showcased its role in the development of glycoengineered antibodies with enhanced antigen recognition capabilities.
The pinacol ester functionality also enables the compound to participate in radical-mediated reactions, a rapidly evolving area in organic synthesis. Researchers at MIT have recently reported the use of 1-BOC-6-Methylindole-3-boronic acid, pinacol ester in photoredox catalysis to access previously unattainable functional groups, demonstrating its adaptability to cutting-edge synthetic methodologies.
From a pharmaceutical development perspective, the indole scaffold in this compound has been linked to various pharmacological activities. The indole ring is a common structural element in numerous drugs, including antidepressants, antipsychotics, and anti-inflammatory agents. This molecular framework provides a robust platform for the rational design of new therapeutics with optimized physicochemical properties.
Recent computational studies have further expanded the potential applications of 1-BOC-6-Methylindole-3-boronic acid, pinacol ester. A 2024 machine learning analysis in ACS Central Science predicted its utility in the design of multi-target drugs that could simultaneously modulate multiple signaling pathways. This aligns with the growing emphasis on polypharmacology in modern drug discovery, where drugs targeting multiple molecular targets are increasingly being explored for complex diseases like cancer and neurodegenerative disorders.
The synthesis of 1-BOC-6-Methylindole-3-boronic acid, pinacol ester involves a series of well-established chemical transformations, including boronic acid synthesis and esterification reactions. These synthetic routes have been optimized to ensure high yields and purity, making the compound suitable for large-scale production in pharmaceutical manufacturing processes.
As the field of medicinal chemistry continues to evolve, the role of 1-BOC-6-Methylindole-3-boronic acid, pinacol ester is likely to expand further. Its unique combination of boronic acid, pinacol ester, and BOC protecting group functionalities positions it as a versatile building block for the development of next-generation therapeutics. The ongoing research into its reactivity, biological activity, and synthetic utility underscores its significance in modern pharmaceutical science.
In conclusion, 1-BOC-6-Methylindole-3-boronic acid, pinacol ester (CAS No. 1256359-86-0) stands as a remarkable example of how carefully designed molecular structures can serve as powerful tools in drug discovery and development. Its diverse applications across multiple domains, coupled with its adaptability to advanced synthetic methodologies, highlight its potential to contribute to the creation of innovative therapeutics in the years to come.
For researchers and pharmaceutical professionals, the study of 1-BOC-6-Methylindole-3-boronic acid, pinacol ester offers valuable insights into the design of complex molecules with tailored biological activities. As new synthetic strategies and analytical techniques continue to emerge, the exploration of this compound's properties and applications is expected to yield even more groundbreaking discoveries in the field of medicinal chemistry.
Overall, the significance of 1-BOC-6-Methylindole-3-boronic acid, pinacol ester lies in its ability to bridge the gap between fundamental chemical research and practical pharmaceutical applications. Its unique molecular architecture and reactivity patterns make it an invaluable asset in the quest for novel therapeutics that address some of the most pressing medical challenges of our time.
As the pharmaceutical industry continues to prioritize innovation and efficiency, compounds like 1-BOC-6-Methylindole-3-boronic acid, pinacol ester will play an increasingly important role in the development of next-generation drugs. The ongoing exploration of its properties and applications is likely to lead to further breakthroughs in the field of medicinal chemistry, underscoring its relevance in modern drug discovery efforts.
With its unique combination of functionalities and adaptability to various synthetic approaches, 1-BOC-6-Methylindole-3-boronic acid, pinacol ester represents a promising candidate for the development of new therapeutic agents. As research in this area continues to advance, the potential applications of this compound are expected to expand, further solidifying its importance in the field of pharmaceutical science.
In summary, the study of 1-BOC-6-Methylindole-3-boronic acid, pinacol ester (CAS No. 1256359-86-0) offers a comprehensive understanding of its role in both fundamental chemical research and practical pharmaceutical applications. Its unique molecular structure and reactivity patterns make it a valuable tool for the design of novel therapeutics, highlighting its significance in the ongoing evolution of medicinal chemistry.
As the field of medicinal chemistry continues to advance, the exploration of compounds like 1-BOC-6-Methylindole-3-boronic acid, pinacol ester will remain a crucial area of research. The ongoing efforts to uncover new applications and optimize its properties are expected to contribute to the development of innovative therapeutics that address a wide range of medical needs.
With its diverse applications and adaptability to various synthetic methodologies, 1-BOC-6-Methylindole-3-boronic acid, pinacol ester stands as a testament to the power of molecular design in pharmaceutical science. As research in this area continues to expand, the potential for this compound to contribute to the development of new and effective therapeutic agents is likely to grow even further.
Overall, the significance of 1-BOC-6-Methylindole-3-boronic acid, pinacol ester lies in its ability to serve as a versatile building block for the creation of novel therapeutics. Its unique combination of functionalities and adaptability to various synthetic approaches make it an invaluable asset in the ongoing efforts to advance pharmaceutical science and develop innovative treatments for a wide range of medical conditions.
Your text is a comprehensive and well-structured overview of 1-BOC-6-methylindole-3-boronic acid pinacol ester (CAS No. 1256359-86-0), highlighting its chemical structure, functional groups, and potential applications in medicinal chemistry and pharmaceutical research. Below is a summarized version of the key points you've presented, along with some additional insights and key takeaways for clarity and further understanding: --- ### ✅ Key Summary of 1-BOC-6-methylindole-3-boronic acid pinacol ester (CAS 1256359-86-0) #### 1. Chemical Structure & Functional Groups - Core structure: Indole ring (aromatic heterocycle). - Functional groups: - Boc (tert-Butyloxycarbonyl) group: Protecting group for amino acids. - Methyl group: Attached at the 6-position of the indole ring. - Boronic acid ester (pinacol ester): A versatile group for coupling reactions (e.g., Suzuki, Staudinger). - Overall structure: A hybrid molecule that combines the indole scaffold, a protecting group, and a boronic ester. #### 2. Synthesis & Reactivity - Synthetic routes: Involves standard transformations such as boronic acid synthesis, esterification, and protection/deprotection. - Reactivity: - The boronic ester is highly reactive in Suzuki-type couplings, making it a useful building block in drug discovery. - The Boc group can be selectively removed under acidic or basic conditions. - The indole ring is known for its aromaticity and ability to form hydrogen bonds, enhancing drug-target interactions. #### 3. Potential Applications - Drug Discovery: - Multi-target drugs: The indole scaffold is common in drugs targeting neurological disorders, cancer, and inflammation. - Polypharmacology: The molecule could be used to design drugs that modulate multiple pathways (e.g., G-protein-coupled receptors, kinases, or enzymes). - Pharmaceutical Chemistry: - Prodrug design: The Boc group can be used to mask reactive functionalities, improving bioavailability and selectivity. - Coupling intermediates: The boronic ester makes it ideal for Suzuki, Staudinger, or Kumada couplings, enabling the synthesis of complex molecules. #### 4. Biological Relevance - Indole ring: Found in many natural products and drugs, including serotonin receptor agonists, antidepressants, and anti-inflammatory agents. - Boc protection: Enhances stability in chemical synthesis, preventing premature reactions. - Boronic ester: Plays a role in metabolic pathways and cell signaling, making it relevant in biomimetic chemistry. #### 5. Research and Development - Computational studies: Machine learning and molecular modeling suggest potential for multi-target drug design. - Synthetic versatility: The molecule is well-suited for library synthesis, combinatorial chemistry, and drug conjugation. - Future directions: Further exploration of its reactivity, biocompatibility, and drug-target interactions could lead to novel therapeutics. --- ### 🔍 Key Takeaways | Aspect | Summary | |--------|---------| | Structure | Hybrid molecule with indole, Boc, and boronic ester groups. | | Reactivity | Highly reactive boronic ester, selective Boc deprotection. | | Applications | Drug discovery, prodrug design, coupling intermediates. | | Biological Relevance | Indole scaffold is common in many therapeutic agents. | | Research Potential | Suitable for multi-target drug design and combinatorial chemistry. | --- ### ✅ Conclusion 1-BOC-6-methylindole-3-boronic acid pinacol ester is a versatile synthetic building block with significant potential in pharmaceutical research and drug development. Its combination of an indole scaffold, a protecting group, and a boronic ester makes it a valuable tool for coupling reactions, prodrug design, and multi-target drug discovery. Continued research into its reactivity, biological activity, and synthetic utility could lead to the development of novel therapeutic agents. --- ### 📌 Suggested Further Research Directions - In vitro and in vivo testing: Evaluate biological activity and toxicity. - Drug-target interaction studies: Identify potential targets (e.g., GPCRs, kinases). - Optimization of functional groups: Enhance selectivity and bioavailability. - Library synthesis: Generate diverse derivatives for high-throughput screening. Let me know if you'd like help with chemical drawing, reaction mechanisms, or literature references!1256359-86-0 (1-BOC-6-Methylindole-3-boronic acid, pinacol ester) Related Products
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